molecular formula C12H14O3 B7811495 Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate

Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate

Cat. No.: B7811495
M. Wt: 206.24 g/mol
InChI Key: GGOWNRLJAZPPIM-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-1H-isochromene-1-carboxylate is an organic compound with the molecular formula C12H14O3 It belongs to the class of isochromenes, which are bicyclic structures containing a benzene ring fused to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-(2-hydroxyphenyl)ethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-1H-isochromene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3,4-dihydro-1H-isochromene-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the preparation of complex organic molecules.

    Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3,4-dihydro-1H-isochromene-1-carboxylate can be compared with other similar compounds, such as:

    MEthyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    3,4-Dihydro-1H-isochromene-1-carboxylic acid: The carboxylic acid analog of the compound.

    Ethyl 3,4-dihydro-2H-isochromene-1-carboxylate: A structural isomer with a different position of the double bond.

The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, which can influence its reactivity and applications.

Properties

IUPAC Name

ethyl 3,4-dihydro-1H-isochromene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)11-10-6-4-3-5-9(10)7-8-15-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOWNRLJAZPPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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